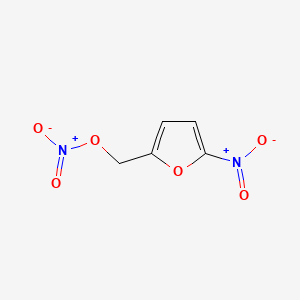
Diphenyleneiodonium
Overview
Description
Diphenyleneiodonium is a chemical compound known for its role as an inhibitor of nicotinamide adenine dinucleotide phosphate oxidase (NOX) and other flavoenzymes. It has a molecular formula of C₁₂H₈I and is often used in scientific research due to its ability to modulate reactive oxygen species (ROS) production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyleneiodonium can be synthesized through a two-stage process involving the conversion of 2-aminobiphenyl to 2-iodobiphenyl, followed by the conversion of 2-iodobiphenyl to bis(this compound) sulfate . The reaction conditions typically involve the use of sodium iodide and other reagents under controlled temperatures and pressures.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar routes as laboratory preparation, with scaling adjustments to accommodate larger production volumes.
Chemical Reactions Analysis
Types of Reactions: Diphenyleneiodonium undergoes various chemical reactions, including:
Oxidation: It can inhibit the oxidation of nicotinamide adenine dinucleotide (NADH) by binding to NADH dehydrogenase.
Reduction: It can be reduced in the presence of reducing agents, although specific reduction pathways are less documented.
Substitution: It can participate in substitution reactions, particularly involving halogen exchange.
Common Reagents and Conditions:
Oxidation: Reagents such as NADH and other substrates are used under conditions that facilitate electron transfer.
Substitution: Halogen exchange reactions may involve reagents like sodium iodide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically result in the formation of oxidized NADH products .
Scientific Research Applications
Diphenyleneiodonium has a wide range of applications in scientific research:
Chemistry: It is used to study the inhibition of flavoenzymes and the modulation of ROS production.
Biology: It is employed in research on cellular signaling pathways and oxidative stress responses.
Industry: Its role in modulating ROS makes it useful in studies related to inflammation and oxidative stress.
Mechanism of Action
Diphenyleneiodonium exerts its effects primarily by inhibiting flavoenzymes, including nicotinamide adenine dinucleotide phosphate oxidase. This inhibition reduces the production of ROS, which are critical in various cellular processes . The compound binds to the active sites of these enzymes, preventing their normal function and thereby modulating oxidative stress pathways .
Comparison with Similar Compounds
2,4-Dichlorodiphenyleneiodonium: A derivative with similar inhibitory properties but higher activity in certain reactions.
Uniqueness: this compound is unique due to its strong inhibitory effects on a broad range of flavoenzymes and its ability to modulate both intracellular and extracellular ROS production . Its versatility in research applications, particularly in studying oxidative stress and cellular signaling, sets it apart from other similar compounds.
Properties
IUPAC Name |
8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXKXRXFBRLLPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8I+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4510-83-2 (sulfate[2:1]), 4673-26-1 (chloride salt/solvate) | |
| Record name | Diphenyleneiodonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00924595 | |
| Record name | Dibenzo[b,d]iodol-5-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244-54-2 | |
| Record name | Diphenyleneiodonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyleneiodonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyleneiodonium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17025 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dibenzo[b,d]iodol-5-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPHENYLENEIODONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HJ411TU98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-ethylphenoxy)methyl]-N-(2-pyridinylmethyl)-2-furancarboxamide](/img/structure/B1195296.png)












![9-Amino-12-(2-amino-1-hydroxy-2-oxoethyl)-4-methoxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1195320.png)
